molecular formula C15H13N3O2 B5810640 3-amino-2-(2-methoxyphenyl)-4(3H)-quinazolinone

3-amino-2-(2-methoxyphenyl)-4(3H)-quinazolinone

Cat. No. B5810640
M. Wt: 267.28 g/mol
InChI Key: GTTXDSRFQPWKIZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-amino-2-(2-methoxyphenyl)-4(3H)-quinazolinone is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various areas. This compound has been synthesized using different methods, and its mechanism of action has been studied in detail.

Scientific Research Applications

3-amino-2-(2-methoxyphenyl)-4(3H)-quinazolinone has been extensively studied for its potential applications in various areas of scientific research. It has been found to possess anticancer activity, and its mechanism of action has been studied in detail. This compound has also been investigated for its potential use as an inhibitor of protein kinase CK2, which is involved in various cellular processes. Additionally, it has been studied for its potential use as an anti-inflammatory agent.

Mechanism of Action

The mechanism of action of 3-amino-2-(2-methoxyphenyl)-4(3H)-quinazolinone is not fully understood. However, studies have suggested that it inhibits the activity of protein kinase CK2, which is involved in various cellular processes, including cell proliferation and apoptosis. Inhibition of CK2 activity leads to the activation of the tumor suppressor protein p53, which plays a crucial role in the regulation of cell cycle and apoptosis.
Biochemical and Physiological Effects:
Studies have shown that this compound possesses anticancer activity and inhibits the activity of protein kinase CK2. Inhibition of CK2 activity leads to the activation of the tumor suppressor protein p53, which plays a crucial role in the regulation of cell cycle and apoptosis. Additionally, this compound has been investigated for its potential use as an anti-inflammatory agent.

Advantages and Limitations for Lab Experiments

The advantages of using 3-amino-2-(2-methoxyphenyl)-4(3H)-quinazolinone in lab experiments include its potential applications in various areas of scientific research, including cancer research, protein kinase CK2 inhibition, and anti-inflammatory activity. However, the limitations of using this compound in lab experiments include its complex synthesis method and limited availability.

Future Directions

For 3-amino-2-(2-methoxyphenyl)-4(3H)-quinazolinone include further studies to understand its mechanism of action and its potential use as an inhibitor of protein kinase CK2. Additionally, further studies are needed to investigate its potential applications in other areas of scientific research, such as neurodegenerative diseases and infectious diseases. Furthermore, the development of more efficient synthesis methods for this compound would enable its wider use in scientific research.

Synthesis Methods

The synthesis of 3-amino-2-(2-methoxyphenyl)-4(3H)-quinazolinone has been carried out using different methods. One of the commonly used methods is the reaction of 2-methoxybenzoyl chloride with anthranilic acid in the presence of a base. This reaction leads to the formation of 2-(2-methoxyphenyl)quinazolin-4(3H)-one, which is then treated with ammonia to yield this compound.

properties

IUPAC Name

3-amino-2-(2-methoxyphenyl)quinazolin-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13N3O2/c1-20-13-9-5-3-7-11(13)14-17-12-8-4-2-6-10(12)15(19)18(14)16/h2-9H,16H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GTTXDSRFQPWKIZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1C2=NC3=CC=CC=C3C(=O)N2N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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